8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS: 333752-04-8) is a substituted purine dione derivative with a unique substitution pattern. Its IUPAC name reflects the following structural features (Figure 1):
- 1- and 3-positions: Methyl groups.
- 7-position: Isobutyl (2-methylpropyl) group.
- 8-position: Ethylamino (NHCH₂CH₃) substituent.
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKCRPUWPXSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the alkylation of theophylline with ethylamine and isobutyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Material: Theophylline
Reagents: Ethylamine, Isobutyl bromide, Base (e.g., sodium hydroxide)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino or isobutyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Scientific Research Applications
Structural Characteristics
The structural formula can be represented as follows:This structure facilitates interactions with various biological systems, making it a candidate for research in pharmacology and therapeutic applications.
Chemistry
In the realm of chemistry, 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione serves as a model compound for studying purine derivatives. Its reactivity can be explored through various chemical reactions such as oxidation and substitution.
Common Reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions using lithium aluminum hydride yield various derivatives.
- Substitution : Nucleophilic substitutions can occur at the ethylamino or isobutyl groups.
Biology
The compound is investigated for its effects on cellular signaling pathways and enzyme inhibition. Specifically, it acts as an adenosine receptor antagonist, similar to caffeine. By inhibiting adenosine's action, it may enhance neuronal activity and neurotransmitter release (dopamine and norepinephrine), leading to stimulant effects.
Biological Mechanism:
- Adenosine Receptor Antagonism : Binds to A1 and A2A receptors.
- Physiological Effects : Increases alertness and reduces fatigue.
Medicine
In medicinal research, the compound is explored for its potential therapeutic effects. Its stimulant properties suggest applications in treating conditions related to fatigue and cognitive enhancement.
Potential Therapeutic Uses:
- Stimulant Effects : Similar to caffeine; may be used in managing conditions like ADHD or narcolepsy.
- Cardiovascular Health : Investigated for impacts on heart rate and blood circulation.
Industry
In the pharmaceutical industry, this compound is utilized as a reference compound in analytical chemistry and drug development processes.
Study on Cellular Signaling
A recent study examined the effects of this compound on cellular signaling pathways in neuronal cells. The findings indicated a significant increase in neurotransmitter release upon administration of the compound compared to controls. This suggests potential applications in enhancing cognitive function or treating neurodegenerative diseases.
Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of this compound in managing conditions associated with low energy levels and cognitive impairment. Preliminary results show promise in improving alertness without significant side effects typically associated with traditional stimulants.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, similar to caffeine. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. This results in stimulant effects, including increased alertness and reduced fatigue.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 7- and 8-positions, significantly altering physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Purine Dione Derivatives
Key Observations:
7-Substituent Effects: Isobutyl vs. Benzyl (): The target compound’s aliphatic isobutyl group enhances lipophilicity (logP ~2.5 predicted) compared to the aromatic benzyl group (logP ~3.8) . Pentyl vs.
8-Substituent Effects: Ethylamino vs. Phenyl (): The ethylamino group introduces hydrogen-bonding capacity, unlike the inert phenyl group, which may enhance interactions with polar receptor residues . Methylsulfonyl (): The electron-withdrawing sulfonyl group in compound 34 contrasts with the electron-donating ethylamino group, altering electronic distribution and reactivity .
Biological Activity
8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a synthetic compound belonging to the purine family, has garnered attention due to its structural similarity to well-known stimulants such as caffeine and theophylline. Its unique molecular structure allows it to interact with various biological targets, particularly adenosine receptors, which are crucial in regulating numerous physiological processes.
- Molecular Formula : C13H21N5O2
- Molecular Weight : 279.34 g/mol
- CAS Number : 941916-96-7
The primary mechanism of action for this compound involves its interaction with adenosine receptors:
- Adenosine Receptor Antagonism : By binding to adenosine receptors (particularly A1 and A2A subtypes), the compound inhibits the action of adenosine. This leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine.
- Stimulant Effects : The inhibition of adenosine's effects results in increased alertness and reduced fatigue, similar to the effects observed with caffeine.
Biological Activity Studies
Recent studies have explored the compound's biological activities in various contexts:
1. Cellular Signaling Pathways
Research indicates that this compound may influence cellular signaling pathways by modulating cyclic AMP (cAMP) levels through its action on adenosine receptors. This modulation can affect various downstream effects including:
- Enhanced lipolysis in adipocytes.
- Increased heart rate and contractility in cardiac tissues.
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit phosphodiesterases (PDEs), enzymes that break down cAMP. Inhibition of these enzymes can lead to prolonged cAMP signaling, further enhancing its stimulant effects.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study on Stimulant Effects | Evaluate the stimulant properties in animal models | Demonstrated increased locomotor activity in rodents after administration of the compound. |
| In vitro Enzyme Activity | Assess inhibition of PDEs | Showed significant inhibition of PDE4 and PDE5 activities, leading to elevated cAMP levels. |
| Cardiovascular Impact Study | Investigate effects on heart function | Resulted in increased heart rate and contractility in isolated cardiac tissues. |
Safety and Toxicology
While preliminary studies suggest potential benefits, comprehensive toxicological evaluations are necessary to determine the safety profile of this compound. Current data on acute toxicity is limited; however, as with other purines, excessive consumption could lead to adverse effects such as tachycardia or anxiety.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A validated approach (from analogous compounds) uses K₂CO₃ in anhydrous DMF with iodoethane or ethylamine derivatives under nitrogen at 60–80°C for 4–24 hours . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Temperature control : Prolonged heating (>12 hours) improves substitution efficiency.
- Purification : Silica gel chromatography (PE:EA = 4:1) or recrystallization from ethanol/water mixtures achieves >95% purity .
- Yield challenges : Competing side reactions (e.g., over-alkylation) can reduce yields; stoichiometric ratios of reagents (1:1.2–1.5 for amine:purine precursor) mitigate this .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- FTIR : Key peaks include N-H stretching (~3340 cm⁻¹ for ethylamino), C=O (1690–1650 cm⁻¹), and C-Cl (if intermediates are used, ~740 cm⁻¹) .
- NMR : ¹H NMR signals for methyl groups (δ 3.3–3.6 ppm, singlet) and ethylamino protons (δ 1.2–1.4 ppm triplet for CH₃, δ 2.6–3.0 ppm quartet for NH-CH₂) confirm substitution patterns .
- Mass spectrometry : Look for molecular ion peaks (m/z ~335–340 for [M+H]⁺) and fragmentation patterns (e.g., loss of isobutyl or ethylamino groups) .
Advanced Research Questions
Q. How does the substitution pattern at positions 7 and 8 influence biological activity, and what computational methods support SAR studies?
- Position 7 (isobutyl) : Bulky substituents enhance lipophilicity, improving membrane permeability. Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic enzyme pockets (e.g., PDE4B1 or PARP) .
- Position 8 (ethylamino) : Hydrogen-bond donors here increase affinity for targets like adenosine receptors. QSAR models highlight the amine’s pKa (optimally ~8–9) as critical for binding .
- Case study : Replacing ethylamino with cyclohexylamino reduces PDE4B1 inhibition (IC₅₀ increases from 2.44 µM to >10 µM), suggesting steric hindrance limits activity .
Q. What strategies resolve contradictions in reported biological activities across experimental models?
- Model-specific factors : In vitro assays (e.g., enzyme inhibition in cell-free systems) may overestimate potency compared to in vivo models due to metabolic instability. Use LC-MS to track compound degradation .
- Dose optimization : For example, antidepressant effects in rodents peak at 1.6 mg/kg but diminish at higher doses, likely due to off-target effects .
- Control experiments : Compare activity against wild-type vs. knockout models to confirm target specificity (e.g., ALDH1A1 inhibition in NCT-501 analogs) .
Q. What in vitro/in vivo models are appropriate for studying its mechanism of action, particularly enzyme inhibition?
- In vitro :
- Enzyme assays : Fluorescence-based kits for PDE4B1 or PARP-1 inhibition (IC₅₀ determination) .
- Cell lines : Human cancer lines (e.g., HeLa) treated with the compound + caspase-3/7 assays to probe apoptosis pathways .
- In vivo :
- Neuroprotection models : MPTP-induced Parkinson’s disease in mice, assessing dopamine levels via HPLC .
- Dosing regimens : Subcutaneous administration (1–5 mg/kg/day) balances bioavailability and toxicity .
Data Contradiction Analysis
Example Issue : Discrepancies in PDE4B1 inhibition IC₅₀ values across studies.
- Root cause : Variations in assay conditions (e.g., ATP concentration, incubation time).
- Resolution : Standardize protocols using recombinant human PDE4B1 and calibrate with reference inhibitors (e.g., rolipram) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
